4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
CAS No.: 83989-89-3
Cat. No.: VC7483255
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3
* For research use only. Not for human or veterinary use.
![4-(furan-2-yl)-2-sulfanyl-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile - 83989-89-3](/images/structure/VC7483255.png)
Specification
CAS No. | 83989-89-3 |
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Molecular Formula | C13H10N2OS |
Molecular Weight | 242.3 |
IUPAC Name | 4-(furan-2-yl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C13H10N2OS/c14-7-9-12(11-5-2-6-16-11)8-3-1-4-10(8)15-13(9)17/h2,5-6H,1,3-4H2,(H,15,17) |
Standard InChI Key | XSJCMUQYZUCYTD-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1)NC(=S)C(=C2C3=CC=CO3)C#N |
Introduction
Structural and Chemical Identity
The compound’s IUPAC name, 4-(furan-2-yl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile, reflects its bicyclic architecture comprising a five-membered cyclopentane ring fused to a pyridine moiety. Key substituents include:
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A furan-2-yl group at position 4, contributing aromatic and electron-rich characteristics.
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A sulfanylidene (=S) group at position 2, enhancing reactivity in nucleophilic and coordination environments.
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A cyano (-CN) group at position 3, influencing polarity and hydrogen-bonding capacity .
Table 1: Physicochemical Properties
These properties underscore its stability under standard conditions and suitability for organic synthesis .
Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
---|---|---|---|
Skin Irritation (Category 2) | ⚠️ | Warning | H315 |
Eye Irritation (Category 2A) | ⚠️ | Warning | H319 |
Respiratory Toxicity (Category 3) | ⚠️ | Warning | H335 |
Handling requires personal protective equipment (PPE), including gloves and eye protection, and adherence to fume hood protocols .
Compound | Inhibition Efficiency (%) | Medium | Adsorption Model |
---|---|---|---|
CAPD-1 | 97.7 | 1M H₂SO₄ | Langmuir Isotherm |
CAPD-2 | 95.2 | 1M H₂SO₄ | Langmuir Isotherm |
Mechanistically, these inhibitors adsorb onto metal surfaces via physisorption and chemisorption, forming protective films that impede acid attack. Monte Carlo simulations and DFT calculations correlate inhibition efficacy with molecular geometry and electron density distribution .
Future Research Directions
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Pharmacological Screening: Despite structural similarities to bioactive indole and pyridine derivatives, this compound’s cytotoxicity, antimicrobial, or antiviral activities remain unexplored.
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Materials Science: Functionalization of the sulfanylidene and cyano groups could yield novel coordination polymers or catalysts.
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Environmental Impact: Biodegradation studies and ecotoxicological assessments are critical for industrial adoption.
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